molecular formula C19H14N2O5S B1202939 6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid

6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid

Cat. No. B1202939
M. Wt: 382.4 g/mol
InChI Key: NISZMWZPLJGKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lissamine flavine FF free acid is a member of the class of benzoisoquinolines that is 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid substituted by 4-tolyl and amino groups at positions 2 and 6 respectively. The monosodium salt is the biological stain 'lissamine flavine FF'. It is a benzoisoquinoline, an arenesulfonic acid, an aromatic amine and a dicarboximide. It is a conjugate acid of a lissamine flavine FF(1-).

Scientific Research Applications

Fluorescence Studies and Biochemical Applications

Research has focused on the synthesis and characterization of novel fluorophores, including derivatives similar to the queried compound, for biochemical applications. These fluorophores have been explored for their fluorescence properties in different solvents and potential uses in labeling and detecting biological molecules. For instance, compounds related to the queried chemical have been used in the development of fluorescent probes for detecting biological substances like DTT, showcasing their role in enhancing intramolecular charge transfer and exhibiting rapid response and high selectivity (Singh & Singh, 2007; Sun et al., 2018).

Synthesis and Structural Studies

Studies have also delved into the synthesis and structural analysis of derivatives and related compounds. These works have detailed the molecular structures, spatial conformations, and the formation of complex molecular arrangements like slipped π–π interactions and intermolecular N—H⋯O interactions. Such detailed structural insights are crucial for understanding the molecular behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Bortoluzzi et al., 2011).

Chemical Reactions and Mechanism Studies

Research has been conducted on the chemical reactions involving compounds similar to the queried chemical, including studies on their reaction mechanisms and potential applications in synthetic chemistry. This includes exploring reactions like Pictet–Spengler to synthesize novel derivatives and examining their unique molecular frameworks (Tsai et al., 2018).

Crystallography and Molecular Complex Studies

The queried compound's derivatives have been the subject of crystallographic studies to understand their crystal packing, molecular interactions, and supramolecular structures. This research is pivotal in materials science, contributing to the development of new materials with specific molecular arrangements and properties (Chan et al., 2010).

properties

Product Name

6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid

InChI

InChI=1S/C19H14N2O5S/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26/h2-9H,20H2,1H3,(H,24,25,26)

InChI Key

NISZMWZPLJGKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid
Reactant of Route 2
6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid
Reactant of Route 3
6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid
Reactant of Route 4
6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid
Reactant of Route 5
6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid
Reactant of Route 6
6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid

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